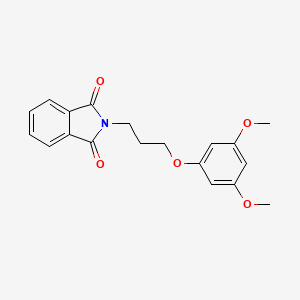
2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives involves various pathways. One such pathway involves the direct C-H functionalization reaction of 1,4-dimethoxybenzene with N-hydroxyphthalimide . This reaction proceeds under mild conditions, using a commercially available manganese-based oxidizing agent for the generation of a phthalimide-N-oxyl radical .Molecular Structure Analysis
The molecular structure of 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione is complex, with multiple rings and variable structures . Isoindoline-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of isoindoline-1,3-dione derivatives include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione include a density of 1.3±0.1 g/cm3 and a boiling point of 517.5±40.0 °C at 760 mmHg .Applications De Recherche Scientifique
Crystal Structure and Biological Activity
- The compound has been a subject of study for its structural properties and potential biological activities. For example, derivatives of isoindoline-1,3-dione have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with the progression of Alzheimer's disease. One study synthesized a related compound and found it to exert competitive inhibition on AChE with low acute toxicity, indicating potential for therapeutic application in neurodegenerative diseases (Andrade-Jorge et al., 2018).
Characterization Techniques
- Research has also focused on the characterization of isoindoline-1,3-dione derivatives using advanced spectroscopic techniques. One study detailed the identity confirmation of a derivative through 1D and 2D NMR spectroscopy, highlighting the significance of these techniques in elucidating the structure of complex organic compounds (Dioukhane et al., 2021).
Green Synthesis Approaches
- The eco-friendly synthesis of isoindoline-1,3-dione derivatives has been explored, with one study describing a method using water extract of onion peel ash. This approach emphasizes the development of greener catalytic systems for the synthesis of such compounds, avoiding harmful reagents and contributing to bio-waste management (Journal et al., 2019).
Molecular Docking and Antimicrobial Activity
- Isoindoline-1,3-dione derivatives have been synthesized and evaluated for antimicrobial activity, with studies suggesting their potential as effective agents against various microbial strains. Molecular docking studies have also been conducted to understand their mechanism of action at the molecular level, further underscoring their potential in medicinal chemistry (Sabastiyan & Suvaikin, 2012).
Orientations Futures
Isoindolines are the focus of much research due to their presence in a wide array of bioactive molecules . The development of new approaches for the construction of C-C and C-heteroatom bonds is an urgent task in modern organic chemistry . Therefore, the future directions in the study of 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione and similar compounds may involve the exploration of new synthetic pathways and their potential applications in medicine and biology .
Propriétés
IUPAC Name |
2-[3-(3,5-dimethoxyphenoxy)propyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-23-13-10-14(24-2)12-15(11-13)25-9-5-8-20-18(21)16-6-3-4-7-17(16)19(20)22/h3-4,6-7,10-12H,5,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPQFYCLPSZWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



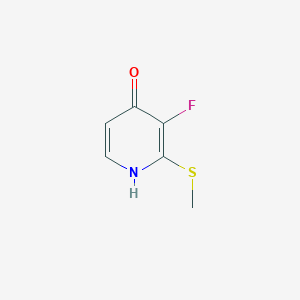
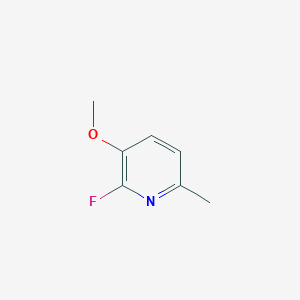
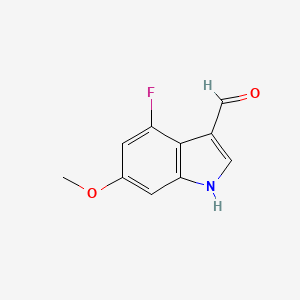
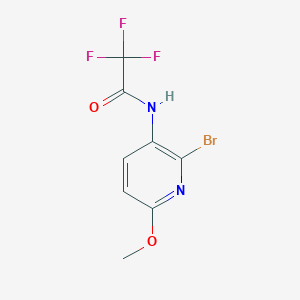
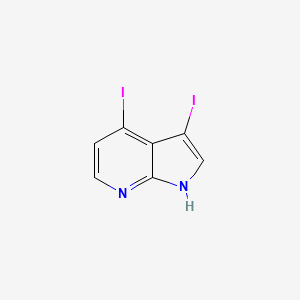
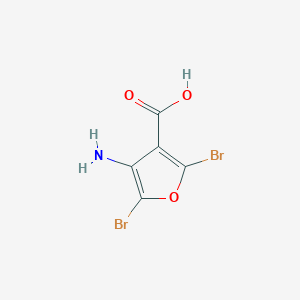
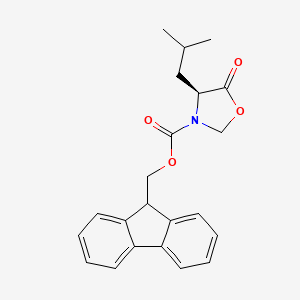
![8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1446564.png)
![4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1446565.png)
![3-[Amino(carboxy)methyl]benzoic acid hydrochloride](/img/structure/B1446566.png)
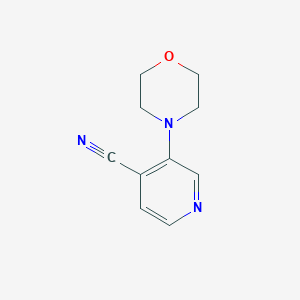
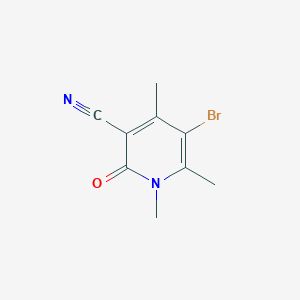
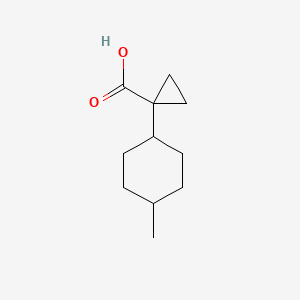
![{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine](/img/structure/B1446574.png)